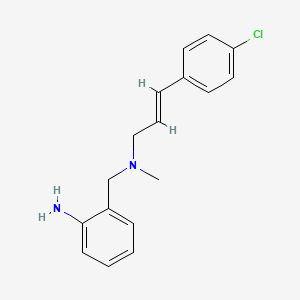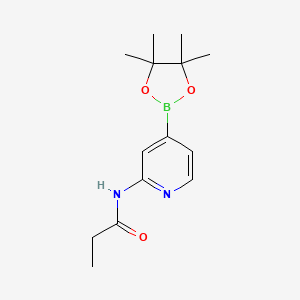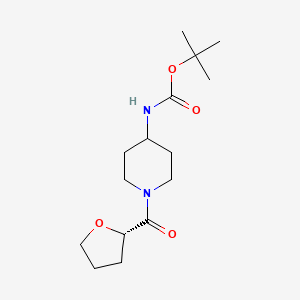
3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
“3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyridine” is a heteroarylboronic acid ester . It is a type of organoboron compound, which is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .
Synthesis Analysis
The synthesis of similar compounds involves nucleophilic and amidation reactions . For example, “N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide” can be synthesized through these reactions .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H16BNO2 . The InChI code for a similar compound, “3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole”, is "1S/C9H14BClN2O2/c1-8(2)9(3,4)15-10(14-8)6-5-12-13-7(6)11/h5H,1-4H3,(H,12,13)" .Chemical Reactions Analysis
Organoboron compounds like this are often used in various transformation processes due to their high stability, low toxicity, and high reactivity . They are used in the organic synthesis of drugs, in reactions such as the Suzuki-Miyaura cross-coupling reaction .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It is almost transparent in acetone and has a melting point of 102.0 to 106.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : The compound is synthesized using various techniques, including nucleophilic substitution reactions, and is confirmed by spectroscopic methods like FTIR, NMR, and mass spectrometry (Huang et al., 2021), (Yang et al., 2021).
- Density Functional Theory (DFT) Studies : DFT is employed to calculate the molecular structure, revealing consistency with X-ray diffraction results (Liao et al., 2022).
Chemical Reactions and Properties
- Suzuki Coupling : Utilized in Suzuki coupling reactions, demonstrating the versatility in synthesizing various medicinally important compounds (Bethel et al., 2012).
- Chemical Reactivity and Stability : Investigated for differences in reactivity and stability compared to its regioisomers, supported by HOMO and LUMO calculations (Sopková-de Oliveira Santos et al., 2003).
Applications in Organic and Polymer Chemistry
- Intermediate in Biologically Active Compounds : Serves as an important intermediate in the synthesis of various biologically active compounds, such as crizotinib (Kong et al., 2016).
- Polymer Synthesis : Utilized in the synthesis of deeply colored polymers with potential applications in materials science (Welterlich et al., 2012).
Biological Applications
- Antimicrobial and Antimycobacterial Activity : Derivatives of this compound have been studied for their antimicrobial and antimycobacterial properties, indicating potential pharmaceutical applications (R.V.Sidhaye et al., 2011).
Photophysical Properties
- Photoinduced Tautomerization : Exhibits interesting photophysical properties like photoinduced tautomerization, relevant for photochemical studies (Vetokhina et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that this compound is a pyridine borate ester with high chemical reactivity . It’s mainly used as an organic synthesis intermediate and a basic raw material for pharmaceutical chemistry .
Mode of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
It’s known that this compound is used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds.
Pharmacokinetics
The compound is soluble in acetone , which suggests it may have good bioavailability if administered orally.
Result of Action
It’s known that this compound is used as an organic synthesis intermediate and a basic raw material for pharmaceutical chemistry , suggesting it may be involved in the synthesis of various bioactive compounds.
Action Environment
It’s known that the compound should be stored at room temperature, preferably in a cool and dark place below 15°c , suggesting that temperature and light exposure may affect its stability.
Eigenschaften
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSOTHMZWWOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725898 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286202-05-8 | |
| Record name | 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10725898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[N-hydroxyethanimidoyl]phenyl}urea](/img/structure/B3096466.png)
![1-[(5-Bromopyridin-2-yl)carbonyl]piperazine](/img/structure/B3096470.png)
![[(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B3096475.png)
![1-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methanamine](/img/structure/B3096487.png)

![[(5-Phenyl-1H-pyrazol-3-yl)methyl]amine hydrochloride](/img/structure/B3096502.png)

![1-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B3096523.png)




![N-[(3R)-piperidin-3-yl]cyclobutanecarboxamide](/img/structure/B3096564.png)
